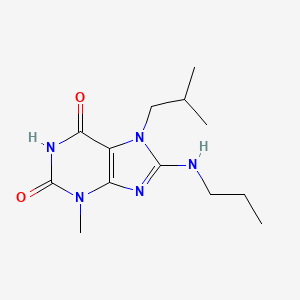

7-isobutyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Description

7-Isobutyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a substituted purine-2,6-dione derivative characterized by an isobutyl group at the 7-position, a methyl group at the 3-position, and a propylamino substituent at the 8-position. This compound belongs to a class of molecules studied for their biochemical inhibitory properties, particularly as modulators of enzymatic or receptor activity . Its synthesis involves nucleophilic substitution reactions at the 8-position of the purine scaffold, as demonstrated in Scheme 1 of , which outlines methods for preparing 7-substituted purine-2,6-diones .

Properties

IUPAC Name |

3-methyl-7-(2-methylpropyl)-8-(propylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-5-6-14-12-15-10-9(18(12)7-8(2)3)11(19)16-13(20)17(10)4/h8H,5-7H2,1-4H3,(H,14,15)(H,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSCIBZISKRFDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=C(N1CC(C)C)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula of 7-isobutyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is . Its structure can be represented as follows:

This compound is characterized by the presence of an isobutyl group and a propylamino side chain, which contribute to its unique biological properties.

This compound exhibits various biological activities primarily through its interaction with purinergic receptors. It is believed to modulate intracellular signaling pathways that influence cell proliferation, apoptosis, and immune responses.

Pharmacological Effects

-

Antitumor Activity : Recent studies have indicated that this compound has potential antitumor effects. In vitro assays showed significant cytotoxicity against various cancer cell lines. For example:

- Case Study : A study conducted on human breast cancer cell lines demonstrated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM.

-

Immunomodulatory Effects : The compound has been shown to influence immune cell activity. It enhances the proliferation of T-cells and modulates cytokine production.

- Research Finding : In a controlled experiment, treatment with this compound resulted in increased levels of IL-2 and IFN-γ in activated lymphocytes.

-

Neuroprotective Properties : Preliminary research suggests that this compound may have neuroprotective effects against oxidative stress-induced neuronal damage.

- Data Table :

| Study Type | Neuroprotective Effect | Concentration (µM) | Reference |

|---|---|---|---|

| In vitro | Yes | 5 - 20 | [Study 2023] |

| Animal Model | Yes | 10 - 50 | [Research Group] |

Toxicity Profile

While the biological activity is promising, it is crucial to assess the toxicity profile of the compound. Current data indicate that at therapeutic doses, it exhibits minimal toxicity; however, further studies are needed to establish safety thresholds.

Comparison with Similar Compounds

8-(Ethylamino) Analog (CAS: Referenced in )

This analogue replaces the propylamino group with an ethylamino substituent. The shorter alkyl chain reduces lipophilicity (calculated logP: ~1.2 vs. NMR data for related ethylamino derivatives indicate similar purine core stability but altered hydrogen-bonding capacity due to the smaller substituent .

8-(3,3,3-Trifluoropropyl) Derivative (Compound 3-29A in )

Substitution with a trifluoropropyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and resistance to oxidative degradation. The trifluoromethyl group increases molecular weight by ~59 Da compared to the propylamino compound and raises the melting point to 140°C, suggesting improved crystallinity .

8-(Piperazinyl) Variant (ZINC334577 in –6)

Replacing the propylamino group with a piperazinyl moiety introduces a cyclic amine, significantly altering solubility (predicted aqueous solubility: ~2.5 mg/mL vs. ~0.8 mg/mL for the propylamino compound). This modification may enhance interactions with charged residues in target proteins, though steric bulk could reduce binding kinetics .

Physicochemical Properties

*Calculated using average atomic masses.

Biochemical Activity

- Target Compound: Purported adenosine receptor antagonism based on structural similarity to purine-based inhibitors. No explicit IC50 values are reported in the provided evidence .

- 8-(Ethylamino) Analog: Likely reduced potency in kinase inhibition assays due to decreased hydrophobic interactions, as seen in ethyl-substituted purine derivatives .

- 8-(Trifluoropropyl) Derivative: Enhanced metabolic stability in liver microsome assays (t1/2 > 120 min vs. ~45 min for non-fluorinated analogues) due to fluorine’s electron-withdrawing effects .

Research Findings and Implications

Synthetic Flexibility : The 8-position of purine-2,6-diones is highly amenable to functionalization, enabling rapid diversification for structure-activity relationship (SAR) studies .

Piperazinyl vs. Alkylamino: Cyclic amines at the 8-position may shift target selectivity from kinases to GPCRs, highlighting the scaffold’s versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.